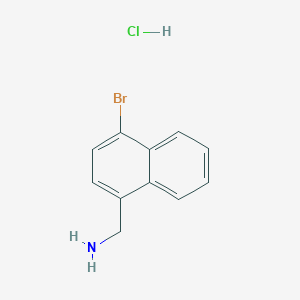

(4-Bromonaphthalen-1-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-bromonaphthalen-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIHRIRAILUHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592212 | |

| Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578029-09-1 | |

| Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. The information is intended to support research and development activities by providing key data points, experimental considerations, and a plausible synthetic pathway.

Chemical Identity and Physical Properties

This compound is a substituted naphthalenemethanamine derivative. While extensive experimental data is not publicly available, the following tables summarize its fundamental properties based on information from chemical suppliers and computational predictions.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 578029-09-1 | [1] |

| Molecular Formula | C₁₁H₁₁BrClN | [1] |

| Molecular Weight | 272.57 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Storage Conditions | Room temperature, inert atmosphere | [1] |

Table 2: Predicted and Unspecified Physical Properties

| Property | Value | Notes |

| Melting Point | Not specified | Experimental determination required. |

| Boiling Point | Not specified | Likely to decompose at high temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) | Predicted based on the hydrochloride salt nature. Experimental verification is recommended. |

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is characterized by a naphthalene ring system substituted with a bromine atom at the 4-position and a methanamine hydrochloride group at the 1-position.

Caption: Chemical structure of this compound.

Predicted NMR Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H | 7.5 - 8.5 | m | Aromatic protons on the naphthalene ring. |

| -CH₂- | ~4.5 | s | Methylene protons adjacent to the amino group and the naphthalene ring. |

| -NH₃⁺ | Broad | s | Amine protons, signal may be broad and exchangeable with D₂O. |

| ¹³C NMR | |||

| Ar-C | 120 - 140 | Aromatic carbons of the naphthalene ring. | |

| C-Br | ~122 | Carbon attached to the bromine atom. | |

| -CH₂- | ~40 | Methylene carbon. |

Note: These are predicted values and may differ from experimental results. The solvent used for NMR analysis will also influence the chemical shifts.

Experimental Protocols: Plausible Synthetic Route

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 4-bromo-1-naphthaldehyde. This common and versatile reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[2][3][4][5][6]

Synthesis of (4-Bromonaphthalen-1-yl)methanamine from 4-Bromo-1-naphthaldehyde

Materials:

-

4-Bromo-1-naphthaldehyde

-

Ammonium chloride (NH₄Cl) or Ammonia (in a suitable solvent)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloroethane (DCE)

-

Hydrochloric acid (HCl) solution (for hydrochloride salt formation)

-

Diethyl ether or other suitable non-polar solvent for precipitation

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-bromo-1-naphthaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (excess) or ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude (4-Bromonaphthalen-1-yl)methanamine free base. The crude product can be purified by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Caption: Plausible synthetic workflow for this compound.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Potential Applications and Further Research

Substituted naphthalenemethanamines are of interest in medicinal chemistry and materials science due to the versatile chemical handles they possess. The bromo- and amino- functionalities on the naphthalene scaffold of this compound allow for a variety of subsequent chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules with desired biological or material properties. Further research is required to fully characterize its physical properties, explore its reactivity, and evaluate its potential applications.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. It is the responsibility of the user to conduct their own safety assessments and to verify all information before use.

References

- 1. 578029-09-1|this compound|BLD Pharm [bldpharm.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. ias.ac.in [ias.ac.in]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicreactions.org [organicreactions.org]

An In-depth Technical Guide on (4-Bromonaphthalen-1-yl)methanamine Hydrochloride

CAS Number: 578029-09-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on (4-Bromonaphthalen-1-yl)methanamine hydrochloride is limited. This guide provides a comprehensive overview based on data for the compound itself where available, and supplements this with information on structurally related naphthalene derivatives to offer insights into its potential properties, synthesis, and biological significance. The experimental protocols and potential applications described herein are generalized from analogous compounds and should be adapted and validated for the specific molecule.

Core Compound Information

This compound is a chemical compound with the molecular formula C₁₁H₁₁BrClN.[1] It belongs to the class of organic compounds known as bromonaphthalenes, which are derivatives of naphthalene carrying a bromine substituent. The presence of a methanamine hydrochloride group suggests it is a salt, likely with increased water solubility compared to its free base form.

| Property | Value | Reference |

| CAS Number | 578029-09-1 | [1] |

| Molecular Formula | C₁₁H₁₁BrClN | [1] |

| Molecular Weight | 272.57 g/mol | [1][2] |

| Purity (Typical) | ≥98% | [2] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

Potential Synthesis Strategies

A generalized workflow for the synthesis of such compounds is depicted below.

Caption: A potential synthetic pathway to this compound.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key steps in the synthesis and evaluation of aminomethylnaphthalene analogs, based on procedures for related compounds.[3]

General Procedure for Reductive Amination

-

Reaction Setup: Dissolve the starting aldehyde (e.g., 4-bromo-1-naphthaldehyde) in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add the aminating agent (e.g., ammonia in methanol or ammonium chloride).

-

Reducing Agent: Slowly add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining reducing agent. Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Salt Formation

-

Dissolution: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Acidification: Add a solution of hydrochloric acid (e.g., HCl in ether or dioxane) dropwise while stirring.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with the solvent, and dry under vacuum.

Potential Biological and Pharmacological Significance

The naphthalene scaffold is a common feature in many biologically active molecules, demonstrating a broad range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3] The introduction of different substituents to the naphthalene core allows for the modulation of these biological activities.

While specific biological data for this compound is scarce, research on related brominated naphthalene derivatives with amine or amide functionalities has indicated significant biological potential, particularly in oncology.[3] For instance, certain naphthalene-1,4-dione analogs have been evaluated for their cytotoxic effects against various cancer cell lines.[3] Naphthalene derivatives have also been investigated for their potential as enzyme inhibitors.[4]

The aminomethyl group can be crucial for modulating a drug candidate's solubility and bioavailability, which are critical factors for drug delivery and efficacy.[4]

A generalized workflow for the biological evaluation of such compounds is outlined below.

Caption: A generalized workflow for the biological evaluation of naphthalene-based compounds.

Safety and Handling

Specific safety data for this compound is not detailed in the available literature. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a naphthalene derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific data on this compound is limited, the broader class of aminomethylnaphthalene derivatives has shown promise in various therapeutic areas. The synthetic strategies and evaluation workflows outlined in this guide provide a foundation for researchers interested in exploring the potential of this and related compounds. Further research is warranted to fully elucidate the chemical properties, biological activities, and therapeutic potential of this compound.

References

(4-Bromonaphthalen-1-yl)methanamine hydrochloride molecular weight and formula

An In-depth Technical Guide on (4-Bromonaphthalen-1-yl)methanamine hydrochloride: Molecular Weight and Formula

This technical guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Formula

The molecular formula for this compound is determined to be C₁₁H₁₁BrClN .

This formula is derived from the structural components of the molecule:

-

Naphthalene (C₁₀H₈): A bicyclic aromatic hydrocarbon forms the core structure.

-

Substitutions: A bromine atom replaces a hydrogen atom at the 4th position, and a methanamine group (-CH₂NH₂) replaces a hydrogen atom at the 1st position of the naphthalene ring. This results in the free base, (4-Bromonaphthalen-1-yl)methanamine, with the formula C₁₁H₁₀BrN.

-

Hydrochloride Salt: The compound is a hydrochloride salt, meaning the amine group is protonated and associated with a chloride ion (HCl). This adds one hydrogen and one chlorine atom, leading to the final molecular formula of C₁₁H₁₁BrClN.

Molecular Weight

The molecular weight of this compound is calculated to be 272.573 g/mol . This is based on the summation of the atomic weights of its constituent atoms.

Elemental Composition and Atomic Weights

The following table summarizes the elemental composition of the molecule and the standard atomic weights used for the calculation.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 272.573 |

Detailed Calculation

The molecular weight (MW) is calculated as follows:

MW = (11 × AC) + (11 × AH) + (1 × ABr) + (1 × ACl) + (1 × AN) MW = (11 × 12.011) + (11 × 1.008) + (1 × 79.904) + (1 × 35.453) + (1 × 14.007) MW = 132.121 + 11.088 + 79.904 + 35.453 + 14.007 MW = 272.573 g/mol

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Workflow for Molecular Weight Determination

The logical workflow for determining the molecular weight of the compound is outlined in the diagram below.

Caption: Workflow for calculating the molecular weight.

An In-depth Technical Guide on the Solubility Profile of (4-Bromonaphthalen-1-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide presents an inferred solubility profile based on structurally similar compounds. Furthermore, it details a robust experimental protocol for the precise determination of its solubility in various solvents, which is crucial for applications in research and drug development.

Inferred Solubility Profile

The solubility of this compound is influenced by its structural components: a hydrophobic bromonaphthalene group and a hydrophilic aminomethyl hydrochloride salt. The hydrochloride salt form is generally expected to enhance aqueous solubility compared to its free base. Based on the known solubility of related compounds like 1-bromonaphthalene and other naphthalenemethylamine hydrochlorides, the following qualitative solubility profile can be inferred.[1][2][3][4]

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Inferred Qualitative Solubility |

| Aqueous Solutions | Water | Soluble |

| Phosphate-Buffered Saline (PBS) | Soluble | |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Chlorinated Solvents | Dichloromethane (DCM) | Slightly Soluble |

| Chloroform | Slightly Soluble | |

| Ethers | Diethyl Ether | Insoluble |

| Tetrahydrofuran (THF) | Insoluble | |

| Non-polar Hydrocarbons | Hexane | Insoluble |

| Toluene | Insoluble |

Note: This table is based on the analysis of structurally similar compounds and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is recommended.[1] This method is considered the gold standard for determining equilibrium solubility.

1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO) of high purity

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

For aqueous solutions, measure and report the pH of the saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Potential Mechanism of Action of (4-Bromonaphthalen-1-yl)methanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a research chemical with a structure suggestive of potential biological activity. While direct experimental evidence for its mechanism of action is not publicly available, its structural similarity to known therapeutic agents, particularly the allylamine class of antifungals, provides a strong basis for a hypothesized mechanism. This technical guide outlines the potential mechanism of action of this compound, focusing on its likely role as an inhibitor of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This document details the proposed signaling pathway, summarizes structure-activity relationships of related compounds, and provides detailed experimental protocols to facilitate further investigation.

Introduction

This compound is a synthetic organic compound featuring a brominated naphthalene core linked to a methanamine group. The naphthalene moiety is a common scaffold in medicinal chemistry, known to impart lipophilicity and facilitate interactions with biological targets.[1][2] The presence of the methanamine side chain, in particular, draws parallels to the antifungal agent terbinafine, suggesting a potential for similar biological activity. This guide explores the probable mechanism of action of this compound based on these structural inferences.

Proposed Primary Mechanism of Action: Inhibition of Squalene Epoxidase

The most plausible mechanism of action for this compound is the inhibition of squalene epoxidase, an enzyme essential for the biosynthesis of ergosterol in fungi.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[3]

The Fungal Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a multi-step process. A key early step is the conversion of squalene to 2,3-oxidosqualene, which is catalyzed by the enzyme squalene epoxidase.[4] Allylamine antifungals, such as terbinafine, are potent and specific inhibitors of this enzyme.[3][5]

Proposed Interaction with Squalene Epoxidase

It is hypothesized that this compound, like terbinafine, acts as a non-competitive inhibitor of squalene epoxidase.[4] The naphthalene ring likely anchors the molecule within a hydrophobic pocket of the enzyme, while the protonated amine group may form ionic interactions with key amino acid residues in the active site. The bromo-substituent on the naphthalene ring may further enhance binding affinity through halogen bonding or by modifying the electronic properties of the aromatic system.

Inhibition of squalene epoxidase leads to two primary antifungal effects:

-

Ergosterol Depletion: The lack of ergosterol disrupts the fungal cell membrane's structure and fluidity, impairing the function of membrane-bound enzymes and transport systems.[3]

-

Squalene Accumulation: The buildup of intracellular squalene is cytotoxic to the fungal cell, leading to increased membrane permeability and disruption of cellular organization.[4][6]

The proposed signaling pathway for the antifungal action of this compound is depicted in the following diagram:

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]

- 5. drugs.com [drugs.com]

- 6. Terbinafine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

A Comprehensive Technical Guide to the Preliminary Biological Activity Screening of (4-Bromonaphthalen-1-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel therapeutic agents are paramount to advancing healthcare. The journey from a newly synthesized compound to a potential drug candidate begins with a systematic evaluation of its biological effects. This guide provides a comprehensive framework for the preliminary biological activity screening of (4-Bromonaphthalen-1-yl)methanamine hydrochloride, a naphthalenic derivative with potential for diverse biological interactions. This document outlines a phased screening approach, including detailed experimental protocols for assessing cytotoxicity, antimicrobial effects, and receptor binding potential. All quantitative data is presented in structured tables, and key experimental workflows and a hypothetical signaling pathway are visualized using Graphviz (DOT language) to ensure clarity and reproducibility for researchers in the field of drug discovery.

Introduction

This compound is a synthetic organic compound featuring a brominated naphthalene core with a methanamine hydrochloride side chain. While its specific biological activities are not extensively documented in public literature, its structural motifs suggest potential interactions with various biological targets. The naphthalene ring system is a common scaffold in medicinal chemistry, and the primary amine group can participate in hydrogen bonding and ionic interactions with biological macromolecules.

The initial phase of drug discovery for a novel compound, often termed the screening cascade, involves a series of in vitro assays to determine its primary biological activities, selectivity, and potential toxicity.[1] This guide outlines a structured workflow for the preliminary biological activity screening of this compound, focusing on three key areas: cytotoxicity, antimicrobial activity, and receptor binding.

Overall Screening Workflow

The proposed screening workflow for this compound is designed to be a logical progression from broad assessments to more specific evaluations. This phased approach allows for efficient decision-making and resource allocation.

Cytotoxicity Screening

Cytotoxicity assays are fundamental in early drug development to identify compounds that are toxic to cells, which is crucial for both oncology research and general safety assessment.[2][3][4][5] These assays measure various cellular parameters like membrane integrity, enzyme activity, and mitochondrial function to determine the extent to which a compound can damage or kill cells.[3]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture :

-

Culture a relevant human cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

-

Compound Treatment :

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[6]

-

Replace the existing media in the wells with the media containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

-

MTT Incubation :

-

After a 48-hour incubation period with the compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization :

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

-

Data Acquisition :

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Presentation: Cytotoxicity

The results of the cytotoxicity screening can be summarized to determine the half-maximal inhibitory concentration (IC50).

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| HeLa | 15.2 ± 1.8 | 0.8 ± 0.1 |

| A549 | 22.5 ± 2.1 | 1.2 ± 0.2 |

| HEK293 | > 100 | 5.6 ± 0.7 |

Antimicrobial Activity Screening

Screening for antimicrobial activity is essential for the discovery of new agents to combat infectious diseases.[7] Common methods include agar diffusion and broth dilution assays.[7][8]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[7][9]

-

Microorganism Preparation :

-

Prepare overnight cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

-

Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.

-

-

Agar Plate Inoculation :

-

Spread the microbial suspensions evenly onto the surface of Mueller-Hinton agar plates.

-

-

Well Preparation and Compound Application :

-

Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of different concentrations of this compound (e.g., 1 mg/mL, 0.5 mg/mL) to the wells.

-

Use a known antibiotic (e.g., vancomycin for Gram-positive, norfloxacin for Gram-negative, and nystatin for yeast) as a positive control and the solvent as a negative control.[6]

-

-

Incubation and Measurement :

-

Incubate the plates at 37°C for 24 hours (48 hours for yeast).

-

Measure the diameter of the zone of inhibition around each well.

-

Data Presentation: Antimicrobial Activity

The zones of inhibition provide a qualitative measure of the compound's antimicrobial potency.

| Microorganism | Zone of Inhibition (mm) at 1 mg/mL | Positive Control Zone of Inhibition (mm) |

| Staphylococcus aureus | 14 ± 1 | 20 ± 1 (Vancomycin) |

| Escherichia coli | 8 ± 1 | 18 ± 1 (Norfloxacin) |

| Candida albicans | 12 ± 1 | 16 ± 1 (Nystatin) |

Receptor Binding Assays

Receptor binding assays are crucial for identifying and characterizing the interaction of a compound with a specific biological target, which is a cornerstone of modern drug discovery.[10][11][12] These assays are often used to screen for compounds that can modulate the activity of receptors like G protein-coupled receptors (GPCRs).[12]

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine if the compound interacts with a specific receptor.[13]

-

Membrane Preparation :

-

Prepare cell membranes from a cell line overexpressing the target receptor (e.g., a specific serotonin or dopamine receptor).

-

-

Assay Setup :

-

In a 96-well filter plate, combine the cell membrane preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of this compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation :

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

-

Separation of Bound and Free Ligand :

-

Rapidly filter the contents of the plate through the filter mat using a vacuum manifold, trapping the membranes with the bound ligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Detection :

-

Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Presentation: Receptor Binding

The data is used to calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Target Receptor | This compound IC50 (nM) | This compound Ki (nM) |

| Serotonin Receptor 5-HT2A | 85 ± 7 | 42 ± 5 |

| Dopamine Receptor D2 | > 10,000 | > 5,000 |

Hypothetical Signaling Pathway

Based on the hypothetical receptor binding data, a plausible signaling pathway that could be modulated by this compound is the Gq-coupled protein pathway, often associated with the 5-HT2A receptor.

Conclusion

This technical guide provides a foundational framework for the preliminary biological activity screening of this compound. The outlined experimental protocols for cytotoxicity, antimicrobial activity, and receptor binding, along with the structured data presentation and visual workflows, offer a clear and actionable path for researchers. The initial screening phases are critical for identifying potential therapeutic applications and guiding further investigation into the mechanism of action and structure-activity relationships of this novel compound. The systematic approach detailed herein will enable a thorough initial assessment, facilitating informed decisions on the progression of this compound in the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. opentrons.com [opentrons.com]

- 4. researchgate.net [researchgate.net]

- 5. nebiolab.com [nebiolab.com]

- 6. Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules [mdpi.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. revvity.com [revvity.com]

- 13. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to (4-Bromonaphthalen-1-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromonaphthalen-1-yl)methanamine hydrochloride, a halogenated naphthalene derivative, presents a scaffold of interest for medicinal chemistry and drug discovery. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically active molecules. Naphthalene derivatives, in general, have demonstrated a wide array of biological effects, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, based on established chemical principles and data from structurally related compounds. Detailed, plausible experimental protocols for its synthesis and characterization are presented to facilitate further research and exploration of this compound's potential.

Chemical Properties and Data

This compound is a stable crystalline solid. The following table summarizes its key chemical properties.

| Property | Value | Reference |

| CAS Number | 578029-09-1 | |

| Molecular Formula | C₁₁H₁₁BrClN | |

| Molecular Weight | 272.57 g/mol | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% | |

| Storage | Store at room temperature | [1] |

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 1-methylnaphthalene. This pathway includes the bromination of the naphthalene ring, followed by the conversion of the methyl group to a bromomethyl group, and finally, amination and hydrochloride salt formation. A key intermediate in a related pathway is 4-bromo-1-naphthaldehyde, which can be converted to the target amine via reductive amination.

Synthetic Pathway Overview

Experimental Protocols

Step 1: Synthesis of 4-bromo-1-naphthaldehyde (Intermediate)

A method for the synthesis of 4-bromo-1-naphthaldehyde involves the Sommelet reaction of 1-(bromomethyl)-4-bromonaphthalene.

-

Materials: 1-(Bromomethyl)-4-bromonaphthalene, hexamethylenetetramine, glacial acetic acid, water, concentrated hydrochloric acid.

-

Procedure:

-

To a 3L three-necked flask, add 318 g of 1-(bromomethyl)-4-bromonaphthalene, 371.5 g of hexamethylenetetramine, 795 g of glacial acetic acid, and 795 g of water.

-

Heat the mixture at reflux (100 °C) for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, rapidly add 636 g of concentrated hydrochloric acid dropwise over 30 minutes.

-

Cool the reaction mixture to room temperature and add 4 L of water. Stir continuously for 3 hours.

-

Collect the solid product by filtration. The crude product can be purified by recrystallization from ethanol to yield 4-bromo-1-naphthaldehyde.

-

Step 2: Reductive Amination to (4-Bromonaphthalen-1-yl)methanamine

This procedure utilizes a one-pot reductive amination protocol.

-

Materials: 4-bromo-1-naphthaldehyde, ammonium chloride, methanol, sodium cyanoborohydride.

-

Procedure:

-

Dissolve 4-bromo-1-naphthaldehyde in methanol in a round-bottom flask.

-

Add an excess of ammonium chloride to the solution.

-

Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

Slowly add sodium cyanoborohydride portion-wise to the reaction mixture. Sodium cyanoborohydride is a suitable reducing agent as it selectively reduces the iminium ion in the presence of the aldehyde.[2][3]

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-Bromonaphthalen-1-yl)methanamine.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials: Crude (4-Bromonaphthalen-1-yl)methanamine, diethyl ether, hydrochloric acid (in diethyl ether or as a gas).

-

Procedure:

-

Dissolve the crude amine in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Characterization Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (naphthalene ring): δ 7.5-8.5 ppm (multiplets). Methylene protons (-CH₂-): δ ~4.0-4.5 ppm (singlet or doublet). Amine protons (-NH₃⁺): broad singlet, variable chemical shift. |

| ¹³C NMR | Aromatic carbons: δ 120-140 ppm. Methylene carbon (-CH₂-): δ ~40-50 ppm. |

| IR (KBr) | N-H stretching (amine salt): broad band around 3000 cm⁻¹. C-H stretching (aromatic): ~3050 cm⁻¹. C=C stretching (aromatic): ~1600, 1500 cm⁻¹. C-Br stretching: ~600-700 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free base (C₁₁H₁₀BrN). |

Biological and Pharmacological Potential

Naphthalene and its derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[4] The biological activities of naphthalene-based compounds are diverse and include:

-

Anticancer Activity: Many naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] The planar aromatic structure of naphthalene allows for intercalation with DNA, and various substitutions can lead to interactions with specific enzymes and receptors involved in cancer progression.

-

Antimicrobial Activity: The lipophilic nature of the naphthalene ring facilitates membrane disruption in microorganisms, leading to antimicrobial effects.[4]

-

Other Pharmacological Activities: Naphthalene derivatives have also been explored as anti-inflammatory, antiviral, and antihypertensive agents, among others.[4]

The introduction of a bromine atom and a methanamine hydrochloride group to the naphthalene core in the title compound could modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its biological activity. Further screening of this compound in various biological assays is warranted to elucidate its specific pharmacological profile.

Experimental Workflows and Signaling Pathways

As there is no specific literature on the biological activity of this compound, a generalized workflow for its initial biological screening is proposed below.

Should initial screenings identify significant activity, subsequent studies would focus on elucidating the mechanism of action. For example, if anticancer activity is observed, investigations into cell cycle arrest, apoptosis induction, or inhibition of specific signaling pathways (e.g., MAPK, PI3K/Akt) would be logical next steps.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity. This guide provides a foundation for its synthesis and a framework for its future investigation. The detailed protocols and compiled data are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, encouraging the exploration of this and related compounds for novel therapeutic applications. Further research is required to fully characterize its biological profile and unlock its potential as a lead compound in drug discovery programs.

References

Spectroscopic Analysis of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. An extensive search of publicly available scientific databases and literature has revealed a notable absence of published experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for this specific compound.

While direct experimental data is not available, this guide provides a comprehensive overview of a proposed synthetic pathway to obtain this compound, which would be the prerequisite for its spectroscopic analysis. Furthermore, a generalized experimental workflow for the spectroscopic characterization of a newly synthesized compound is presented, along with a discussion of the expected spectral characteristics based on the molecule's structure.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible route involves the conversion of a suitable starting material to an intermediate that can be readily transformed into the target amine.

One potential synthetic route begins with 4-bromonaphthalene-1-carboxylic acid. This starting material can be reduced to the corresponding alcohol, which is then converted to an amine. The final step would involve the formation of the hydrochloride salt.

A critical intermediate in a potential synthesis is (4-bromonaphthalen-1-yl)methanol, which can be synthesized from 4-bromonaphthalene-1-carboxylic acid. The subsequent steps would involve the conversion of the alcohol to the amine, followed by salt formation.

Experimental Workflow for Spectroscopic Characterization

Following the successful synthesis and purification of this compound, a systematic spectroscopic analysis would be essential to confirm its identity and purity. The following workflow outlines the key steps involved.

An In-depth Technical Guide to (4-Bromonaphthalen-1-yl)methanamine Hydrochloride: Safe Handling, Storage, and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and experimental procedures for (4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS No: 578029-09-1). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a chemical compound used in research and development.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 578029-09-1 | BLD Pharm |

| Molecular Formula | C₁₁H₁₁BrClN | BLD Pharm |

| Molecular Weight | 272.57 g/mol | BLD Pharm |

Safety and Handling

This section details the necessary precautions and procedures for the safe handling of this compound, based on available safety data sheets.

Hazard Identification

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH-approved respirator is recommended.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide may be produced.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the substance from entering drains.

-

Methods for Cleaning Up: Sweep up the material and place it in a suitable, closed container for disposal.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound.

| Storage Condition | Recommendation |

| Temperature | Room temperature. |

| Atmosphere | Inert atmosphere. |

| Container | Keep container tightly closed in a dry and well-ventilated place. |

Experimental Protocols

This compound is utilized as a starting material in organic synthesis. The following is a detailed methodology for its use in an acylation reaction as described in a study on small-molecule inhibitors.[2]

Acylation of this compound

Objective: To synthesize N-((4-bromonaphthalen-1-yl)methyl)acetamide.

Materials:

-

This compound

-

Anhydrous pyridine

-

Acetyl chloride (AcCl)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate

Procedure:

-

A suspension of this compound (271 mg, 1 mmol, 1 equivalent) in 5 mL of anhydrous pyridine is prepared in a suitable reaction vessel.[2]

-

The mixture is cooled to 0 °C using an ice bath.[2]

-

Acetyl chloride (86 mg, 78 μL, 1.5 mmol, 1.5 equivalents) is added dropwise to the cooled suspension with stirring.[2]

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.[2]

-

After the reaction is complete, the mixture is concentrated in vacuo to remove the pyridine.[2]

-

The resulting residue is diluted with ethyl acetate (50 mL).[2]

-

The organic solution is washed sequentially with water and brine.[2]

-

The organic layer is dried over anhydrous sodium sulfate.[2]

-

The dried organic fraction is concentrated in vacuo to yield the crude product.[2]

Caption: Experimental workflow for the acylation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature describing the specific biological activity or the signaling pathways directly modulated by this compound. This compound is primarily documented as a chemical intermediate for the synthesis of more complex molecules.[2] Further research is required to elucidate any potential biological functions.

Caption: Logical relationship of the current knowledge on this compound.

References

Unlocking the Potential of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a substituted naphthalene derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While specific research on this particular compound is nascent, its structural features—a naphthalene core, a brominated aromatic ring, and a methanamine hydrochloride side chain—suggest a wide range of plausible research applications. The naphthalene scaffold is a well-established "privileged structure" in drug discovery, known for its prevalence in compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom can further enhance therapeutic efficacy and modulate pharmacokinetic properties.[5] This technical guide provides an in-depth overview of the potential research applications of this compound, drawing insights from the known activities of structurally related compounds. It includes hypothesized synthesis routes, potential biological targets, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various research settings.

| Property | Value | Reference |

| CAS Number | 578029-09-1 | [6] |

| Molecular Formula | C₁₁H₁₁BrClN | [6] |

| Molecular Weight | 272.57 g/mol | [6] |

| Appearance | Solid (predicted) | |

| Storage | Inert atmosphere, room temperature | [6] |

Potential Synthesis and Characterization

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general methods for preparing naphthalenemethanamine derivatives. A potential synthetic pathway is outlined below.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of this compound.

Experimental Protocol: Synthesis

A generalized protocol for the synthesis of this compound via reductive amination of 4-bromo-1-naphthaldehyde is described below. This protocol is based on established methods for the synthesis of similar naphthalenemethanamine derivatives.[7][8]

Materials:

-

4-Bromo-1-naphthaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-bromo-1-naphthaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.2 eq) portion-wise to the solution.

-

Continue stirring at room temperature for 24 hours.

-

Quench the reaction by adding water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude (4-Bromonaphthalen-1-yl)methanamine by column chromatography.

-

Dissolve the purified amine in a minimal amount of dichloromethane and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization Techniques

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks for the naphthalene ring protons and carbons, the brominated carbon, and the aminomethyl group.[9][10][11] |

| HPLC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the HPLC chromatogram and a mass spectrum corresponding to the molecular ion of the free base or the hydrochloride salt.[12] |

| FTIR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching. |

Potential Research Applications

The structural motifs within this compound suggest its utility as a scaffold or intermediate in several areas of drug discovery and materials science.

Medicinal Chemistry

The naphthalene scaffold is a key component in numerous FDA-approved drugs.[1][2] The presence of a reactive amine group and a bromine atom provides handles for further chemical modifications to generate libraries of novel compounds for biological screening.

Potential Therapeutic Areas:

-

Anticancer Agents: Naphthalene derivatives have shown potent anticancer activity through various mechanisms, including disruption of the Warburg effect and targeting proteins like Keap1.[13][14] The bromonaphthalene moiety could be explored for its potential to enhance cytotoxicity in cancer cell lines.

-

Antimicrobial Agents: Several naphthalene-based compounds, such as naftifine and terbinafine, are effective antifungal agents.[2][15] The naphthalenemethanamine core of the title compound is structurally related to these drugs, suggesting its potential as a starting point for novel antimicrobial discovery.

-

Anti-inflammatory Drugs: Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), features a naphthalene core. The anti-inflammatory potential of new derivatives of this compound could be investigated.

Caption: Potential therapeutic areas for derivatives of the core scaffold.

Chemical Biology and Probe Development

The naphthalene group is a well-known fluorophore. Derivatives of this compound could be developed as fluorescent probes for biological imaging or as sensors for specific analytes. The bromine atom can also serve as a handle for introducing photoaffinity labels or other reactive groups for target identification studies.

Materials Science

Naphthalene-based compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The specific electronic properties conferred by the bromo and methanamine substituents could be explored for the synthesis of novel materials with interesting photophysical properties.

Hypothetical Experimental Workflow for Biological Screening

A generalized workflow for the preliminary biological evaluation of new derivatives synthesized from this compound is presented below.

Caption: A generalized workflow for the biological screening of new derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural similarity to known bioactive molecules and its suitability for further chemical modification make it an attractive starting point for research in drug discovery and materials science. This guide provides a foundational understanding of its potential applications and offers a framework for initiating research in this area. Further investigation is warranted to fully elucidate the biological and material properties of this compound and its derivatives.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. 578029-09-1|this compound|BLD Pharm [bldpharm.com]

- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 9. Determination of molecular symmetry in crystalline naphthalene using solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of naphthalene-derived compounds in apples by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]

(4-Bromonaphthalen-1-yl)methanamine hydrochloride material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and biological context for (4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS No: 578029-09-1). This document is intended for use by qualified professionals in a laboratory or research setting.

Section 1: Material Safety and Physicochemical Properties

This compound is a chemical intermediate used in the synthesis of more complex molecules. Proper handling and storage are crucial for laboratory safety.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 578029-09-1 |

| Molecular Formula | C₁₁H₁₁BrClN |

| Molecular Weight | 272.57 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

Hazard Identification and Safety Precautions

This compound is classified as an irritant. Users should exercise caution and adhere to the following safety measures.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

| Category | Precautionary Statement |

| Prevention | Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Response | If on skin: Wash with plenty of soap and water. If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists: Get medical advice/attention. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Section 2: Experimental Protocols

The following section details a published experimental protocol involving the use of this compound in a chemical synthesis.

Synthesis of a N-acetylated Derivative

This protocol describes the N-acetylation of this compound, a common step in the synthesis of more complex molecules for drug discovery.[1]

Materials:

-

This compound

-

Anhydrous pyridine

-

Acetyl chloride (AcCl)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate

Procedure:

-

A suspension of this compound (271 mg, 1 mmol, 1 equivalent) in 5 mL of anhydrous pyridine is prepared in a suitable reaction vessel and cooled to 0 °C in an ice bath.[1]

-

Acetyl chloride (86 mg, 78 μL, 1.5 mmol, 1.5 equivalents) is added dropwise to the cooled suspension.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[1]

-

The reaction mixture is concentrated in vacuo to remove the pyridine.[1]

-

The resulting residue is diluted with 50 mL of ethyl acetate.[1]

-

The organic solution is washed sequentially with water and brine.[1]

-

The organic layer is dried over sodium sulfate.[1]

-

The dried organic fraction is concentrated in vacuo to yield the final product.[1]

Section 3: Biological Context and Signaling Pathways

This compound serves as a building block in the synthesis of small molecule inhibitors targeting specific proteins implicated in disease.

Targeting the GAS41 YEATS Domain in Non-Small Cell Lung Cancer

Recent research has utilized derivatives of this compound in the development of inhibitors for the GAS41 YEATS domain.[1] The GAS41 protein is a promising target for anticancer agents, as its YEATS domain plays a critical role in the onset and growth of non-small cell lung cancer (NSCLC).[1]

The developed inhibitors, such as DLG-41, have been shown to disrupt the interaction of the GAS41 YEATS domain with chromatin in mammalian cells.[1] This disruption leads to the inhibition of proliferation in NSCLC cell lines.[1] Specifically, treatment with these inhibitors upregulates the CDKN1A gene and downregulates pathways associated with lung cancer cell identity, tumor migration, and invasion.[1]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a small molecule inhibitor, a process in which this compound could be an early-stage reactant.

Caption: A simplified workflow for small molecule drug discovery.

This diagram outlines the progression from a starting chemical, through synthesis and various testing phases, to the development of a potential drug candidate.

References

Methodological & Application

Application Notes and Protocols: (4-Bromonaphthalen-1-yl)methanamine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (4-Bromonaphthalen-1-yl)methanamine hydrochloride as a versatile building block in drug discovery and medicinal chemistry. This compound serves as a key intermediate for the synthesis of a diverse range of molecules with potential therapeutic applications. Its intrinsic structural features, including a reactive primary amine and a functionalizable bromo-naphthalene core, make it an attractive starting point for the development of novel receptor ligands and enzyme inhibitors.

Introduction to this compound

This compound (CAS No: 578029-09-1) is a chemical compound with the molecular formula C₁₁H₁₁BrClN and a molecular weight of 272.57 g/mol . The presence of a bromine atom on the naphthalene ring allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The primary amine group provides a handle for amide bond formation, reductive amination, and other nucleophilic reactions. This dual functionality is highly valuable in the construction of complex molecular architectures for the exploration of new chemical space in drug discovery programs. The naphthalene scaffold itself is a common feature in many biologically active compounds.[1]

Synthetic Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of novel compounds with potential therapeutic activities, particularly in the areas of oncology, neuroscience, and inflammation.[2] The bromonaphthalene core can be elaborated to interact with specific biological targets, while the aminomethyl group can be modified to fine-tune physicochemical properties and target engagement.

General Workflow for Derivatization

A typical workflow for utilizing this building block involves initial modification of the primary amine followed by a cross-coupling reaction on the bromo-naphthalene core, or vice versa. The choice of reaction sequence depends on the compatibility of the functional groups in the coupling partners.

Caption: Synthetic strategies for derivatizing the starting material.

Experimental Protocols

The following are representative, generalized protocols for common synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

1,4-Dioxane and water (4:1 mixture)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

-

Add Palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between the aryl bromide and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu, 2.0 equivalents)

-

Anhydrous toluene

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) to a flame-dried Schlenk tube.

-

Add anhydrous toluene and stir for 10 minutes.

-

In a separate flask, add this compound (1.0 equivalent), the amine (1.5 equivalents), and sodium tert-butoxide (2.0 equivalents).

-

Add the prepared catalyst solution to the flask containing the reagents.

-

Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Hypothetical Application in Kinase Inhibitor Synthesis

To illustrate a potential application, a hypothetical series of kinase inhibitors were designed based on a (4-aryl-naphthalen-1-yl)methanamine scaffold. The synthesis would involve a Suzuki coupling to install various aryl groups at the 4-position, followed by acylation of the aminomethyl group with different carboxylic acids.

Caption: Workflow for generating a kinase inhibitor library.

Hypothetical Biological Data

The following table presents hypothetical biological data for a small library of compounds synthesized from this compound, targeting a hypothetical kinase 'Kinase X'.

| Compound ID | R¹ (from Suzuki) | R² (from Acylation) | Kinase X IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| HYPO-001 | Phenyl | Acetyl | 850 | >10 |

| HYPO-002 | 4-Fluorophenyl | Acetyl | 620 | 8.5 |

| HYPO-003 | Pyridin-3-yl | Acetyl | 450 | 5.2 |

| HYPO-004 | Pyridin-3-yl | Cyclopropanecarbonyl | 150 | 1.8 |

| HYPO-005 | Pyridin-3-yl | Isoxazole-5-carbonyl | 85 | 0.9 |

Potential Signaling Pathway Inhibition

Derivatives of this compound could be designed to target various signaling pathways implicated in disease. For instance, a potent and selective kinase inhibitor developed from this scaffold could modulate a pathway critical for cancer cell survival and proliferation.

Caption: Inhibition of a hypothetical signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its utility in a variety of powerful cross-coupling and amine modification reactions allows for the efficient generation of diverse chemical libraries. The protocols and conceptual workflows provided herein serve as a guide for researchers to harness the potential of this compound in their drug discovery endeavors.

References

Application of (4-Bromonaphthalen-1-yl)methanamine hydrochloride as a pharmaceutical intermediate.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (4-Bromonaphthalen-1-yl)methanamine hydrochloride as a key intermediate in the synthesis of novel pharmaceutical agents. The focus is on its application in the development of small-molecule inhibitors targeting the GAS41 YEATS domain, a promising therapeutic target in non-small cell lung cancer (NSCLC).

Introduction

This compound is a versatile chemical building block belonging to the classes of organic bromides and amines. Its rigid naphthalene core and reactive aminomethyl group make it a valuable starting material for the synthesis of complex molecular architectures with potential pharmacological activity. Recent research has highlighted its utility in the generation of inhibitors for epigenetic targets, which are increasingly recognized as critical players in cancer pathogenesis.

One such target is the Glioma Amplified Sequence 41 (GAS41) protein. GAS41 contains a YEATS domain that functions as an epigenetic "reader," specifically recognizing acetylated lysine residues on histone tails.[1][2][3] This recognition is a key step in chromatin remodeling and the regulation of gene expression. In non-small cell lung cancer, GAS41 is frequently amplified and plays a crucial role in cancer cell proliferation and survival by promoting the deposition of the histone variant H2A.Z.[2][4][5] Consequently, inhibiting the GAS41 YEATS domain presents a novel therapeutic strategy for NSCLC.

Application: Synthesis of GAS41 YEATS Domain Inhibitors

This compound serves as a crucial starting material in the multi-step synthesis of potent GAS41 YEATS domain inhibitors. The naphthalene moiety of the intermediate can be strategically utilized to occupy a key binding pocket within the target protein, while the amine handle allows for the facile introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties.

A recent study by Lara-Gonzalez et al. (2025) demonstrated the successful use of this intermediate in the development of a series of aminothiophene-based GAS41 inhibitors. The synthetic route leverages the reactivity of the primary amine for acylation, followed by further chemical modifications to arrive at the final inhibitor molecules.

Quantitative Data Summary

The following table summarizes the activity of a final inhibitor compound, DLG-41, which was synthesized using a derivative of this compound.

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| DLG-41 | GAS41 YEATS Domain | NanoBRET | < 1 µM | HEK293T | [6] |

| DLG-41 | Cell Proliferation | Growth Inhibition | ~ 1 µM | H1299 (NSCLC) | [6] |

| DLG-41 | Cell Proliferation | Growth Inhibition | ~ 1 µM | H1993 (NSCLC) | [6] |

Experimental Protocols

The following protocols are based on the synthetic methodology described for the preparation of intermediates leading to potent GAS41 YEATS domain inhibitors.

Protocol 1: Acylation of this compound

This protocol describes the acylation of the primary amine of this compound, a key initial step in the synthesis of more complex inhibitors.

Materials:

-

This compound

-

Acetyl chloride (AcCl)

-

Anhydrous pyridine

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Prepare a suspension of this compound (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous pyridine in a round-bottom flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Add acetyl chloride (1.5 mmol, 1.5 equiv) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Dilute the residue with 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with water and brine in a separatory funnel.

-

Dry the organic fraction over anhydrous sodium sulfate.

-

Concentrate the dried organic solution in vacuo to obtain the crude N-((4-bromonaphthalen-1-yl)methyl)acetamide.

-

The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Signaling Pathway and Experimental Workflow Diagrams

GAS41 Signaling Pathway in NSCLC